DQBS
Overview
Description
Preparation Methods
The synthesis of DQBS involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DQBS has been extensively studied for its antibacterial properties. It has shown significant activity against Bacillus subtilis and Escherichia coli, making it a promising candidate for developing new antibacterial agents . Additionally, its unique structure makes it a valuable compound for research in organic chemistry and medicinal chemistry.
Mechanism of Action
The antibacterial activity of this compound is primarily due to its ability to inhibit folic acid synthesis in bacteria. It achieves this by restraining the folate synthetase enzyme, which is essential for the production of purines and, consequently, DNA synthesis in bacteria . This inhibition ultimately leads to the cessation of bacterial growth and replication.
Comparison with Similar Compounds
Similar compounds to DQBS include other sulfonamide derivatives and benzodioxane-based compounds. For example, 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid is a related compound with similar structural features . the unique combination of the quinoxaline and benzodioxane moieties in this compound sets it apart from other compounds, providing it with distinct biological activities and chemical properties.
Properties
CAS No. |
372087-80-4 |
---|---|
Molecular Formula |
C22H17ClN4O4S |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H17ClN4O4S/c23-14-5-8-16(9-6-14)32(28,29)27-22-21(25-17-3-1-2-4-18(17)26-22)24-15-7-10-19-20(13-15)31-12-11-30-19/h1-10,13H,11-12H2,(H,24,25)(H,26,27) |
InChI Key |
WYBXZVJGRKCXPJ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DQBS; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.